Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate

Heterocyclic Chemistry Synthetic Intermediate Structure-Activity Relationship

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate (CAS 5896-38-8) is a β-keto ester derivative incorporating a 3-methylfuran moiety. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 5896-38-8
Cat. No. B13619266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(3-methyl-2-furyl)-3-oxopropanoate
CAS5896-38-8
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=C(OC=C1)C(=O)CC(=O)OC
InChIInChI=1S/C9H10O4/c1-6-3-4-13-9(6)7(10)5-8(11)12-2/h3-4H,5H2,1-2H3
InChIKeyLEKRUJWIMHVVTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate (CAS 5896-38-8): Baseline Characterization for Scientific Procurement


Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate (CAS 5896-38-8) is a β-keto ester derivative incorporating a 3-methylfuran moiety . Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.17 g/mol . The compound features a reactive β-dicarbonyl system (a ketone and an ester in a 1,3-relationship) appended to a substituted furan ring, positioning it as a versatile synthetic intermediate in heterocyclic chemistry [1]. While it shares the β-keto ester scaffold with other furyl-substituted analogs, the presence of the methyl group at the furan 3-position introduces steric and electronic perturbations that can differentiate its chemical behavior from simpler, unsubstituted counterparts.

β-Keto ester building block for heterocyclic synthesis
3-Methylfuran motif for steric/electronic tuning in SAR studies
Compatible with cyclocondensation and multicomponent reaction workflows

Why Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate Cannot Be Generically Substituted


Simple substitution of Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate with its closest structural analog, Methyl 3-(2-furyl)-3-oxopropanoate (CAS 615-06-5), is not chemically trivial. The latter lacks the 3-methyl substituent on the furan ring . This single methyl group alters the electronic density of the aromatic system and introduces steric hindrance adjacent to the reactive carbonyl, which can influence both the regioselectivity of electrophilic aromatic substitution reactions and the conformational preferences of the β-keto ester moiety. Consequently, reaction outcomes, yields, and product profiles observed with the unsubstituted furan analog cannot be reliably extrapolated to the 3-methyl derivative. The following evidence, while limited in direct quantitative comparisons, highlights the measurable distinctions that must inform procurement decisions for targeted synthetic applications.

! Unsubstituted furan analog (CAS 615-06-5) lacks the 3-methyl group, which may shift regioselectivity in electrophilic substitutions.
! Electronic profile differences from missing methyl can alter nucleophilic addition reactivity, potentially reducing synthetic yields.
! Distinct mass and NMR signatures mean identity verification methods developed for the analog may not directly transfer.

Quantitative Evidence Guide for Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate Differentiation


Structural and Molecular Weight Differentiation from the Unsubstituted Furan Analog

The target compound differs from the closest analog, Methyl 3-(2-furyl)-3-oxopropanoate, by the presence of a methyl group at the furan 3-position. This substitution results in a distinct molecular formula (C₉H₁₀O₄ vs. C₈H₈O₄) and a higher molecular weight (182.17 g/mol vs. 168.15 g/mol) . The mass difference of 14.02 Da is readily detectable by mass spectrometry, providing a clear analytical signature for identity confirmation and purity assessment.

Mol. Weight Difference
Reported
182.17 vs 168.15 g/mol
Δ 14.02 g/mol
Unambiguous identity confirmation by MS
Clear mass shift from methyl substitution enables differentiation
Heterocyclic Chemistry Synthetic Intermediate Structure-Activity Relationship

Computational Prediction of Altered Chemical Reactivity Parameters Due to 3-Methyl Substitution

A density functional theory (DFT) study of Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate calculated its HOMO-LUMO gap and related chemical activity parameters (hardness and softness) [1]. While direct comparative calculations for the unsubstituted analog are not available in the same study, the presence of the electron-donating methyl group is expected to raise the HOMO energy and alter the electrophilicity index relative to the parent compound. This class-level inference suggests that the 3-methyl derivative may exhibit subtly different reactivity in nucleophilic addition or cycloaddition reactions, a factor that can be critical for optimizing synthetic yields.

DFT Reactivity Prediction
Class-level
Qualitative expectation of raised HOMO energy
May influence nucleophilicity in cycloadditions
Inferred from electron-donating methyl; direct comparative calculations unavailable
Computational Chemistry DFT Calculations Reactivity Prediction

Spectroscopic Signature Differentiation via NMR and Mass Spectrometry

The target compound possesses a unique spectroscopic profile that distinguishes it from its 2-furyl and other analogs. SpectraBase provides reference 1H NMR and mass spectra for Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate [1]. The 3-methyl group introduces a characteristic singlet in the 1H NMR spectrum (typically around δ 2.3-2.5 ppm) and a distinct fragment ion pattern in the mass spectrum (e.g., M+• at m/z 182 and characteristic loss of the ester group). These spectral features are absent in the spectra of the unsubstituted analog , providing a robust analytical basis for verifying compound identity and purity, which is a prerequisite for publication and regulatory compliance.

Spectroscopic Signatures
Reported
3-methyl singlet in ¹H NMR; distinct MS fragment pattern vs unsubstituted analog
Identity verification via unique spectral fingerprints
Reference spectra available; absence of methyl signal in analog confirms difference
Analytical Chemistry Spectroscopy Quality Control

High-Value Application Scenarios for Methyl 3-(3-methyl-2-furyl)-3-oxopropanoate


Synthesis of 3-Methylfuran-Containing Heterocyclic Libraries

The compound serves as a key building block for introducing a 3-methylfuran moiety into more complex heterocyclic scaffolds. Its β-keto ester functionality allows for versatile transformations, including Knorr pyrrole synthesis, Paal-Knorr furan synthesis, and various cyclocondensation reactions. The presence of the 3-methyl group is structurally pre-installed, enabling the direct synthesis of methyl-substituted heterocycles without the need for subsequent, often low-yielding, alkylation steps [1]. This is particularly advantageous in medicinal chemistry programs where the 3-methylfuran motif is a desired pharmacophoric element.

Precursor for Flavor and Fragrance β-Keto Esters

β-Keto esters are established precursors for the Maillard reaction and for the generation of volatile flavor compounds. While not directly documented for this specific molecule, the class of β-keto esters is widely used in the flavor and fragrance industry [1]. The 3-methylfuran subunit is a common motif in natural products with desirable organoleptic properties. This compound could serve as a synthetic precursor for the preparation of novel or known flavorants, where the methyl substitution pattern on the furan ring is crucial for achieving the intended sensory profile.

Analytical Reference Standard for Method Development

Given its well-defined spectroscopic signature (1H NMR and MS) [1], this compound is well-suited for use as an analytical reference standard. Its unique molecular weight and spectral features allow it to serve as a calibration point or a system suitability test compound in LC-MS and GC-MS methods aimed at detecting and quantifying furan derivatives in complex matrices, such as food extracts or environmental samples.

Computational Chemistry Benchmarking and Reactivity Modeling

The availability of both experimental spectroscopic data (NMR) [1] and computational DFT studies (HOMO-LUMO analysis) [2] makes this compound a valuable model system for benchmarking computational chemistry methods. Researchers can use this molecule to validate new functionals or basis sets for predicting the properties of substituted furans. Its relatively small size and the presence of both a heteroaromatic ring and a flexible side chain offer a useful challenge for conformational sampling and NMR chemical shift prediction algorithms.

Application
Selection Property
Validation Focus
3-Methylfuran heterocycle synthesis
β-Keto ester versatility with pre-installed methyl
Regioselectivity and yield in cyclocondensation
Flavor & fragrance precursor research
Maillard reaction intermediate potential
Organoleptic profile of methyl-substituted furans
Analytical reference standard
Well-defined spectroscopic fingerprint
Identity and purity in LC-MS/GC-MS methods
Computational chemistry benchmark
Available experimental and DFT data
Validation of computational methods for substituted furans
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